4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol is an organic compound with a complex structure that includes a phenol group, an imino group, and a dimethylsulfamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol can be achieved through a multi-step process involving the following key steps:
Formation of the Phenol Derivative: The starting material, a phenol derivative, undergoes a series of reactions to introduce the necessary functional groups.
Introduction of the Imino Group: The imino group is introduced through a condensation reaction with an appropriate amine.
Addition of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is added using a sulfonation reaction with dimethylsulfamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of catalysts such as hydrogen bromide and boron tribromide to enhance reaction efficiency.
Temperature Control: Maintaining specific temperatures to favor the desired reactions and minimize side products.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction of the imino group can lead to the formation of amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Quinones: Formed from the oxidation of the phenol group.
Amines: Resulting from the reduction of the imino group.
Substituted Phenols: Products of electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol Derivatives: Compounds such as 4-methylphenol and 4-hydroxybenzaldehyde share structural similarities.
Imino Compounds: Compounds like Schiff bases, which contain an imino group, are comparable.
Sulfonamides: Compounds with sulfonamide groups, such as sulfanilamide, are similar.
Uniqueness
4-[(E)-({2-[(dimethylsulfamoyl)amino]acetamido}imino)methyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H16N4O4S |
---|---|
Molekulargewicht |
300.34 g/mol |
IUPAC-Name |
2-(dimethylsulfamoylamino)-N-[(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C11H16N4O4S/c1-15(2)20(18,19)13-8-11(17)14-12-7-9-3-5-10(16)6-4-9/h3-7,13,16H,8H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
DZEVKYXOUQNTQE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.